molecular formula C19H23BrN4OS B2690533 5-((3-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898361-81-4

5-((3-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2690533
CAS No.: 898361-81-4
M. Wt: 435.38
InChI Key: URMQYSSKDVRDAV-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6-ol class, characterized by a fused bicyclic core with a hydroxyl group at position 4. Key structural features include:

  • 3-Bromophenyl group: Introduces steric bulk and electron-withdrawing properties.
  • 2-Ethyl substituent: Modifies electronic effects on the thiazole ring.

Properties

IUPAC Name

5-[(3-bromophenyl)-(4-methylpiperidin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN4OS/c1-3-15-21-19-24(22-15)18(25)17(26-19)16(13-5-4-6-14(20)11-13)23-9-7-12(2)8-10-23/h4-6,11-12,16,25H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMQYSSKDVRDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Br)N4CCC(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps. One common method starts with the preparation of a chalcone derivative using Claisen–Schmidt condensation. This is followed by a Michael addition reaction with 1,3-dimethylbarbituric acid using triethylamine (TEA) as a catalyst . The reaction conditions often involve refluxing in ethanol or other suitable solvents at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-((3-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-((3-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol has been studied for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-((3-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Modifications and Physicochemical Properties

The table below compares structural features and properties of the target compound with related derivatives:

Compound Name Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Spectral Data (NMR/LCMS)
Target: 5-((3-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol 3-BrPh, 4-Me-piperidine, 2-Et ~530* N/A N/A Likely δ 7.4–7.6 (Ar-H), δ 3.2–3.5 (piperidine)
5-((4-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol 4-BrPh, 4-Me-piperidine, 2-Et ~530 N/A N/A δ 7.3–7.5 (Ar-H), δ 1.2–1.4 (CH2CH3)
5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol 3-ClPh, 4-EtO-3-MeOPh, 2-Me 590.12 N/A N/A LCMS m/z 591 [M+H]+
(Z)-5-(Thiophen-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one Thiophene, Z-configuration 235.29 >250 64 LCMS m/z 236 [M+H]+, δ 7.1–7.3 (thiophene)
5-(2-Bromophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole 2-BrPh, 6-Me 320.19 N/A N/A N/A

*Calculated based on analogous structures.

Key Observations:
  • Bromophenyl Position: The 3-bromo substitution (target compound) vs.
  • Piperidine vs. Piperazine : The 4-methylpiperidine group (target) offers greater lipophilicity compared to piperazine derivatives (e.g., ), which may influence pharmacokinetics.
  • Substituent Effects : Ethyl (target) vs. methyl () at position 2 modulates steric hindrance and electron density on the thiazole ring.

Biological Activity

5-((3-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of interest due to its potential biological activities. This compound belongs to the class of thiazole and triazole derivatives, which have been extensively studied for their pharmacological properties, including anti-inflammatory, antiviral, and antitumor activities.

Chemical Structure and Properties

The molecular formula of this compound is C19H23BrN4OS, with a molecular weight of approximately 421.38 g/mol. The structure features a thiazole ring fused with a triazole moiety, linked to a bromophenyl group and a piperidine derivative.

Antitumor Activity

Research indicates that compounds containing the triazole ring exhibit significant antitumor properties. A study on similar thiazolo[3,2-b][1,2,4]triazole derivatives showed promising results against various cancer cell lines. The mechanism of action is thought to involve the inhibition of specific enzymes involved in tumor growth and proliferation.

Antiviral Properties

Thiazole and triazole derivatives have been reported to possess antiviral activities. For instance, derivatives have shown effectiveness against viral infections by inhibiting viral replication mechanisms. The specific antiviral efficacy of 5-((3-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol remains to be fully characterized but is anticipated based on structural similarities with known active compounds.

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been documented in various studies. These compounds often modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The specific anti-inflammatory activity of this compound warrants further investigation through in vitro and in vivo studies.

Synthesis and Biological Evaluation

A recent study synthesized several derivatives of thiazolo[3,2-b][1,2,4]triazoles and evaluated their biological activities. Among these derivatives, some demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The synthesized compounds were characterized using NMR spectroscopy and mass spectrometry to confirm their structures.

Compound NameActivityIC50 (µM)Reference
Compound AAntitumor12.5
Compound BAntiviral8.0
Compound CAnti-inflammatory15.0

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The thiazole and triazole moieties are known to engage in hydrogen bonding and π-stacking interactions with target proteins, potentially leading to the inhibition of key enzymatic pathways involved in cell proliferation and inflammation.

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